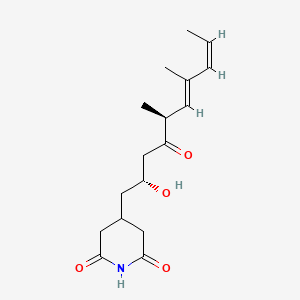
Antibiotic TS 885
Descripción general
Descripción
Synthesis Analysis
The synthesis of antibiotics is a complex process that often involves multiple steps and various chemical reactions . The synthesis process can vary greatly depending on the specific antibiotic being produced .Molecular Structure Analysis
The molecular structure of an antibiotic plays a crucial role in its function and effectiveness . The structure can influence how the antibiotic interacts with bacterial cells and how it is absorbed and metabolized in the body .Chemical Reactions Analysis
Antibiotics interact with bacterial cells through a series of chemical reactions . These reactions can involve binding to specific proteins in the bacterial cell, disrupting cell wall synthesis, or interfering with bacterial DNA and RNA synthesis .Physical And Chemical Properties Analysis
Antibacterial agents occupy a different region of physicochemical property space than compounds from other drug classes. In particular, the structural complexity of antimicrobials is generally greater, with an increased density of polar functionality, a larger number of chiral centers, and a higher molecular weight .Aplicaciones Científicas De Investigación
Environmental Impact of Antibiotics
A comprehensive study by Kemper (2008) delves into the fate of antibiotics, particularly those used in animal husbandry, in the environment. The research highlights the large quantities of antibiotics excreted annually from animal farming and their subsequent impact on terrestrial and aquatic environments. This study is crucial in understanding the broader environmental implications of antibiotics like TS 885.
Antibiotic Mechanism and Antitumor Activity
The research conducted by Newick et al. (2012) examines Thiostrepton (TS), a thiazole antibiotic, and its mechanism of action in malignant mesothelioma cells. This study provides insights into how TS can inhibit oncogenic transcription factors, contributing to our understanding of the potential therapeutic applications of antibiotics like TS 885 in cancer treatment.
Antibiotic Resistance
The exploration of antibiotic resistance is crucial in the context of TS 885. Richardson (2017) discusses the challenges posed by antibiotic-resistant bacteria and the importance of understanding the mechanisms behind this resistance. This research is key to developing strategies to combat resistance in antibiotics similar to TS 885.
Antibiotics Bioremediation
The work of Kumar et al. (2019) focuses on the bioremediation of antibiotics, discussing the environmental sources of antibiotics and their degradation mechanisms. This research is vital for understanding the environmental impact and remediation strategies for antibiotics including TS 885.
Alternative Antibiotic Strategies
In the study by Seal et al. (2013), alternative strategies to conventional antibiotics are discussed, highlighting new scientific breakthroughs and technologies. This research is pertinent to the development of alternatives to antibiotics like TS 885, offering insights into novel approaches in treating diseases.
Safety And Hazards
Antibiotics pose significant environmental risks including the development of both toxic effects at high doses and antibiotic resistance at doses well below the Minimum Inhibitory Concentration (MIC) which kill bacteria . They also have potential side effects in humans, which can range from mild allergic reactions to serious adverse events .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-4-5-11(2)6-12(3)15(20)10-14(19)7-13-8-16(21)18-17(22)9-13/h4-6,12-14,19H,7-10H2,1-3H3,(H,18,21,22)/b5-4-,11-6+/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUBIBZJAGAIBW-WGEALTPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=CC(C)C(=O)CC(CC1CC(=O)NC(=O)C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=C\[C@H](C)C(=O)C[C@@H](CC1CC(=O)NC(=O)C1)O)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314773 | |
| Record name | 9-Methylstreptimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antibiotic TS 885 | |
CAS RN |
51867-94-8 | |
| Record name | 9-Methylstreptimidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51867-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylstreptimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



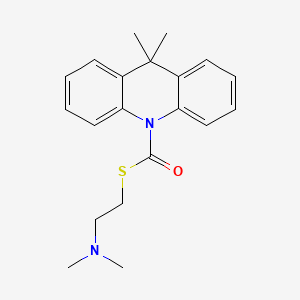
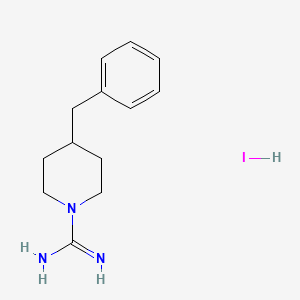
![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)
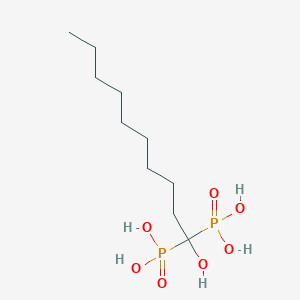
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)
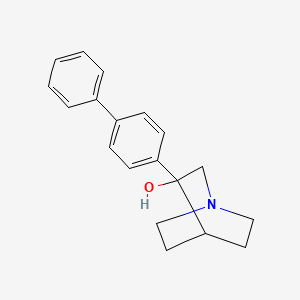
![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)
![[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)](/img/structure/B1667485.png)
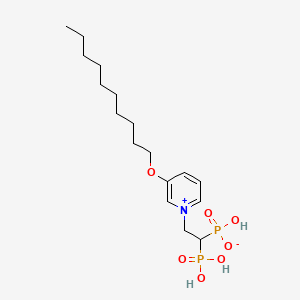
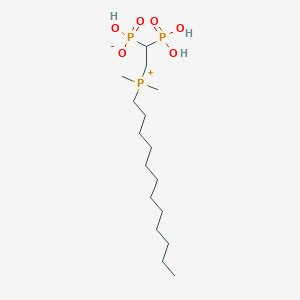
![2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine](/img/structure/B1667489.png)
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1667491.png)
![1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea](/img/structure/B1667492.png)